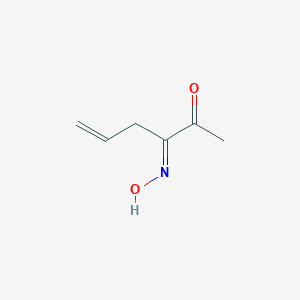
(3E)-3-hydroxyiminohex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-Hydroxyiminohex-5-en-2-one is an α,β-unsaturated ketone derivative featuring an oxime functional group (-NOH) at the 3-position and a conjugated double bond at the 5-position. The (3E) configuration indicates the trans geometry of the oxime group relative to the ketone.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Oxime-Containing Enones
Example Compound : (3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one ()
- Structural Similarities :
- Both compounds share an α,β-unsaturated ketone backbone.
- The (3E) configuration in the oxime group is analogous to the stereochemistry in the target compound.
- Key Differences: The trifluoro and anilino substituents in the analog introduce significant electronic effects, altering reactivity compared to the simpler hydroxyimino group in (3E)-3-hydroxyiminohex-5-en-2-one.
General Oxime Reactivity :
Oximes are known for their role as nucleophiles and in the formation of heterocycles. For example, thiazolidinone derivatives () are synthesized via condensation reactions involving amines and aldehydes, a pathway that may parallel the formation of this compound from ketone precursors .
Cyclohexenone Derivatives
Example Compound : 2-Cyclohexen-1-one, 5-(2,3-dihydro-2-methyl-1H-inden-5-yl)-3-hydroxy ()
- Structural Similarities: Both compounds are cyclic enones with hydroxyl or hydroxyimino substituents. The cyclohexenone core is analogous to the hexenone backbone in the target compound.
- The indenyl substituent in the analog adds steric bulk, which may hinder reactivity compared to the linear hexenone chain in this compound .
Imidazole-Indole Hybrids ()
While structurally distinct, imidazole-indole hybrids like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole highlight the importance of heterocyclic frameworks in bioactive compounds.
- Comparison Points: The target compound lacks aromatic heterocycles but shares a conjugated system that could interact with biological targets via π-π stacking or hydrogen bonding. Imidazole-indole hybrids often exhibit higher molecular weights (e.g., 345–391 g/mol) compared to the simpler enone-oxime structure of this compound (~155 g/mol estimated) .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Implications
- Stereochemical Influence: The (3E) configuration in oximes can dictate reactivity and biological activity. For instance, trifluoro-substituted enones () show enhanced electrophilicity due to electron-withdrawing groups, a property that may be leveraged in designing derivatives of the target compound .
- Spectroscopic Characterization: NMR and HRMS data for analogs () suggest that this compound would exhibit distinct shifts for the oxime proton (~7.5–9.0 ppm) and conjugated enone carbons (~190–210 ppm for carbonyl) .
- Structural simplification compared to imidazole-indole hybrids () may improve bioavailability but reduce target specificity .
Propiedades
Número CAS |
122277-29-6 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(3E)-3-hydroxyiminohex-5-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+ |
Clave InChI |
LQOJNPVYPMXTIL-VOTSOKGWSA-N |
SMILES |
CC(=O)C(=NO)CC=C |
SMILES isomérico |
CC(=O)/C(=N/O)/CC=C |
SMILES canónico |
CC(=O)C(=NO)CC=C |
Sinónimos |
5-Hexene-2,3-dione, 3-oxime, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















